methyl (4-nitro-1H-pyrazol-1-yl)acetate

Übersicht

Beschreibung

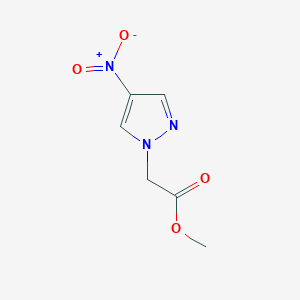

Methyl (4-nitro-1H-pyrazol-1-yl)acetate is an organic compound with the molecular formula C6H7N3O4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-nitro-1H-pyrazol-1-yl)acetate typically involves the reaction of 4-nitro-1H-pyrazole with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (4-nitro-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

Major Products Formed

Reduction: Methyl (4-amino-1H-pyrazol-1-yl)acetate.

Substitution: 4-nitro-1H-pyrazole-1-acetic acid.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Drug Development

Methyl (4-nitro-1H-pyrazol-1-yl)acetate is increasingly recognized for its biological activity, particularly as a precursor in the synthesis of novel pharmaceuticals. Research has demonstrated that derivatives of pyrazole compounds exhibit anti-inflammatory properties by inhibiting nuclear factor κB (NF-κB) transcriptional activity in human cells. This makes this compound a valuable compound in the search for new anti-inflammatory drugs.

Case Study: Anti-inflammatory Compounds

A library of pyrazolo[1,5-a]quinazolines synthesized from this compound was screened for their ability to inhibit lipopolysaccharide-induced NF-κB activation. Thirteen compounds were identified with significant anti-inflammatory activity, showcasing the potential of this compound in therapeutic applications.

Agricultural Applications

Pesticide Development

The compound has been explored for its potential use in developing new agrochemicals. Research indicates that pyrazole derivatives can possess herbicidal and insecticidal properties, making them suitable candidates for the formulation of pesticides . The structural characteristics of this compound contribute to its effectiveness in these applications.

Materials Science and Energetic Materials

Explosives and Energetic Materials

this compound can also be utilized in the field of energetic materials. Its nitro group enhances its energetic properties, making it a candidate for use in explosives. Recent studies have focused on the synthesis and properties of nitrated pyrazole derivatives, which have applications as explosives due to their high energy density and stability .

Table: Comparison of Energetic Properties of Nitrated Pyrazoles

| Compound Name | Structure Characteristics | Energetic Properties |

|---|---|---|

| This compound | Contains a nitro group on the pyrazole ring | High energy density |

| 3-Nitropyrazole | Mononitropyrazole with explosive potential | Detonation velocity: 6.68 km/s |

| 4-Nitropyrazole | Another mononitropyrazole used as an intermediate | Low energy but useful for synthesis |

Chemical Synthesis

This compound can be synthesized through various organic chemistry techniques, including nucleophilic substitution reactions and condensation reactions. The specific methods depend on the desired derivatives and their intended applications .

Wirkmechanismus

The mechanism of action of methyl (4-nitro-1H-pyrazol-1-yl)acetate is not well-studied. its biological activities are likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl (4-amino-1H-pyrazol-1-yl)acetate: A reduction product of methyl (4-nitro-1H-pyrazol-1-yl)acetate.

4-nitro-1H-pyrazole-1-acetic acid: A hydrolysis product of this compound.

Uniqueness

This compound is unique due to its nitro group, which imparts distinct chemical reactivity and potential biological activities. The presence of both the nitro and ester functional groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

Methyl (4-nitro-1H-pyrazol-1-yl)acetate is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and the underlying mechanisms of action based on recent research findings.

Chemical Structure and Properties

Molecular Formula : C₇H₈N₄O₃

Molecular Weight : 184.16 g/mol

IUPAC Name : Methyl 4-nitro-1H-pyrazole-1-acetate

The compound features a pyrazole ring substituted at the 4-position with a nitro group and an acetate moiety, which contributes to its chemical reactivity and biological activity.

Biological Activities

This compound exhibits a range of biological activities, including:

- Anti-inflammatory Activity : Compounds structurally related to this compound have demonstrated the ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells, indicating potential as anti-inflammatory agents.

- Antimicrobial Properties : Pyrazole derivatives, including those similar to this compound, have shown effectiveness against various bacterial strains. For instance, studies have reported significant antibacterial activity against E. coli and S. aureus, suggesting potential applications in treating infections .

- Anticancer Potential : Research indicates that pyrazole derivatives can act as selective androgen receptor degraders (SARDs), which may lead to the development of novel anticancer therapies. The introduction of a pyrazole moiety enhances the efficacy of these compounds in inhibiting cancer cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Signaling Pathways : The compound's ability to inhibit NF-κB signaling is crucial for its anti-inflammatory effects. By blocking this pathway, it reduces the expression of pro-inflammatory cytokines .

- Interaction with Receptors : As a potential SARD, this compound may interfere with androgen receptor signaling, leading to decreased tumor growth in androgen-dependent cancers .

- Antimicrobial Action : The presence of the nitro group may enhance the compound's ability to penetrate bacterial cell walls and disrupt cellular processes, contributing to its antimicrobial efficacy .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and related compounds:

Eigenschaften

IUPAC Name |

methyl 2-(4-nitropyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-13-6(10)4-8-3-5(2-7-8)9(11)12/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEADOFDFVOSIOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=C(C=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.